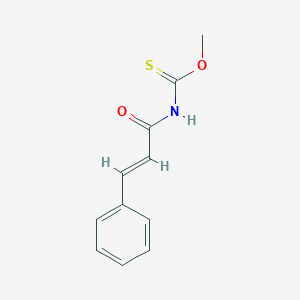![molecular formula C22H22N2O6S B5400890 N-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]methionine](/img/structure/B5400890.png)
N-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]methionine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]methionine, also known as BAM, is a synthetic compound that has been developed for use in scientific research. BAM is a novel molecule that has shown promising results in various studies, and it has the potential to be used in a wide range of applications.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]methionine is not fully understood, but it is thought to involve the inhibition of certain enzymes and proteins that are involved in cell growth and proliferation. This compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in the breakdown of extracellular matrix proteins. This inhibition of MMPs is thought to be responsible for the anti-cancer and anti-inflammatory effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the inhibition of angiogenesis (the formation of new blood vessels). This compound has also been shown to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases. In addition, this compound has been shown to have neuroprotective effects, which could make it useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]methionine is its versatility, as it can be used in a wide range of scientific research applications. This compound is also relatively easy to synthesize using standard peptide synthesis methods. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments. In addition, this compound is a relatively new compound, and more research is needed to fully understand its properties and potential applications.
Future Directions
There are many potential future directions for the use of N-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]methionine in scientific research. One potential direction is the development of new this compound derivatives with improved solubility and bioavailability. Another potential direction is the use of this compound in combination with other compounds to enhance its therapeutic effects. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Conclusion
In conclusion, this compound is a novel compound that has shown promising results in various scientific research applications. This compound has the potential to be used in a wide range of applications, including cancer research, inflammation, and neurodegenerative diseases. Although there are some limitations to working with this compound, such as its low solubility, there are many potential future directions for the use of this compound in scientific research. Further research is needed to fully understand the properties and potential applications of this compound.
Synthesis Methods
N-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]methionine can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase peptide synthesis. One of the most commonly used methods for synthesizing this compound is the Fmoc-based solid-phase peptide synthesis method. This method involves the use of a resin-bound amino acid, which is sequentially coupled with other amino acids to form the peptide chain. The final step of the synthesis involves the removal of the Fmoc protecting group and the cleavage of the peptide from the resin.
Scientific Research Applications
N-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]methionine has been used in various scientific research applications, including studies on cancer, inflammation, and neurodegenerative diseases. One of the most promising applications of this compound is in cancer research, where it has been shown to inhibit the growth and proliferation of cancer cells. This compound has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. In addition, this compound has been studied for its potential neuroprotective effects, which could make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Properties
IUPAC Name |
2-[[(E)-2-benzamido-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]-4-methylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O6S/c1-31-10-9-16(22(27)28)23-21(26)17(24-20(25)15-5-3-2-4-6-15)11-14-7-8-18-19(12-14)30-13-29-18/h2-8,11-12,16H,9-10,13H2,1H3,(H,23,26)(H,24,25)(H,27,28)/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSWRNDDVNXJLD-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C(=CC1=CC2=C(C=C1)OCO2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCCC(C(=O)O)NC(=O)/C(=C\C1=CC2=C(C=C1)OCO2)/NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-sec-butyl-5-[(5-chloro-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B5400810.png)
![4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5400816.png)
![2-[2-(3-chloro-4,5-dimethoxyphenyl)vinyl]-8-methoxyquinoline](/img/structure/B5400819.png)
![3-(5-{[6-(ethoxycarbonyl)-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5400825.png)
![N-4-piperidinyl-N-(3-pyridinylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide dihydrochloride](/img/structure/B5400830.png)
![2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[4-(octyloxy)phenyl]acrylonitrile](/img/structure/B5400832.png)

![4-(cyclopropylmethyl)-1-[(3,4-dimethylphenoxy)acetyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5400870.png)
![1-{[(4-chlorobenzyl)thio]acetyl}-3-methylpiperidine](/img/structure/B5400875.png)
![1-{[(4aS*,8aR*)-2-oxo-1-[2-(2-thienyl)ethyl]octahydro-1,6-naphthyridin-6(2H)-yl]carbonyl}cyclopropanecarbonitrile](/img/structure/B5400883.png)
![N-[2-methoxy-5-({[2-(1-methyl-4-piperidinyl)ethyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5400908.png)
![4-{2-[2-(2-chlorophenoxy)ethoxy]-5-nitrobenzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5400911.png)
![1-{[8-methyl-2-(piperidin-1-ylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}-D-prolinamide](/img/structure/B5400912.png)

